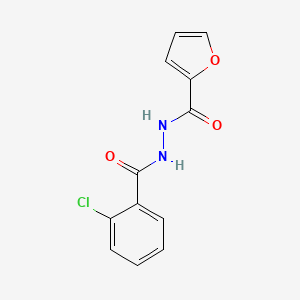

N'-(2-chlorobenzoyl)-2-furohydrazide

Vue d'ensemble

Description

N-(2-chlorobenzoyl)-2-furohydrazide, also known as furosemide, is a widely used diuretic drug that is commonly prescribed for the treatment of edema and hypertension. The chemical structure of furosemide consists of a furosemide ring, a benzoyl group, and a hydrazide group, which are responsible for its diuretic properties. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention.

Mécanisme D'action

Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This leads to increased urine output and reduced fluid retention. Furosemide acts on the thick ascending limb of the loop of Henle in the kidneys, where it inhibits the Na+/K+/2Cl- co-transporter. This results in decreased reabsorption of sodium and chloride ions, leading to increased urine output.

Biochemical and Physiological Effects:

Furosemide has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, particularly hypokalemia, due to increased excretion of potassium in the urine. Furosemide can also cause metabolic alkalosis, as it increases the excretion of hydrogen ions in the urine. Furosemide can also cause ototoxicity, particularly in high doses, due to its effects on the inner ear.

Avantages Et Limitations Des Expériences En Laboratoire

Furosemide is widely used in laboratory experiments due to its diuretic properties and its ability to induce electrolyte imbalances. It is commonly used in studies of renal function and in the study of hypertension. However, N'-(2-chlorobenzoyl)-2-furohydrazide can also have a number of limitations in laboratory experiments, particularly due to its effects on electrolyte balance. Careful monitoring of electrolyte levels is required when using N'-(2-chlorobenzoyl)-2-furohydrazide in laboratory experiments.

Orientations Futures

There are a number of potential future directions for research on N'-(2-chlorobenzoyl)-2-furohydrazide. One area of research is the development of new diuretic drugs that are more effective and have fewer side effects than N'-(2-chlorobenzoyl)-2-furohydrazide. Another area of research is the study of the long-term effects of N'-(2-chlorobenzoyl)-2-furohydrazide use, particularly in patients with chronic renal failure. Finally, there is a need for further research on the mechanism of action of N'-(2-chlorobenzoyl)-2-furohydrazide, particularly in relation to its effects on electrolyte balance and its potential for ototoxicity.

Méthodes De Synthèse

The synthesis of N'-(2-chlorobenzoyl)-2-furohydrazide involves the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoyl chloride. This is then reacted with hydrazine to form N-(2-chlorobenzoyl)-2-furohydrazide, which is the final product.

Applications De Recherche Scientifique

Furosemide has been extensively studied for its diuretic properties and its use in the treatment of various medical conditions. It has been shown to be effective in the treatment of congestive heart failure, pulmonary edema, and hypertension. Furosemide has also been used in the treatment of acute renal failure, although its effectiveness in this area is still being studied.

Propriétés

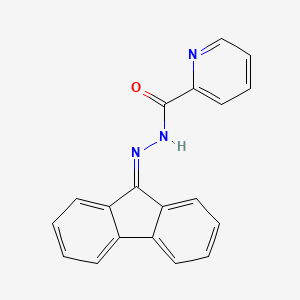

IUPAC Name |

N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-9-5-2-1-4-8(9)11(16)14-15-12(17)10-6-3-7-18-10/h1-7H,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVDAHLLKPNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330987 | |

| Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(2-chlorobenzoyl)-2-furohydrazide | |

CAS RN |

304878-77-1 | |

| Record name | N'-(2-chlorobenzoyl)furan-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)

![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)